REACTION_CXSMILES
|
[SH:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[OH-].[Na+].Br[CH2:14][CH:15](OCC)OCC.O.[CH2:23](O)C>C1(C)C=CC=CC=1.P(=O)(O)(O)O>[S:1]1[C:2]2[C:3]([C:4]([O:6][CH3:23])=[O:5])=[CH:7][CH:8]=[CH:9][C:10]=2[CH:15]=[CH:14]1 |f:1.2|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
SC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
31.7 mL
|
Type
|
reactant
|
Smiles
|
BrCC(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
P(O)(O)(O)=O
|
Type
|
CUSTOM
|
Details
|
this suspension was stirred for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was successively added
|
Type
|
TEMPERATURE
|
Details
|
while heating it
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resultant residue was dissolved in 250 mL of N,N-dimethylformamide, to which 15.1 mL of iodomethane and 67.2 g of potassium carbonate
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
this mixture was stirred for one hour at room temperature
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was added to a mixture of ethyl acetate and water, from which the organic phase
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
After the resultant organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled out under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by silica gel column chromatography [eluent; hexane:ethyl acetate=2:1]
|
Type
|
CUSTOM
|
Details
|
to yield yellow oil
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
this solution was stirred for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
TEMPERATURE
|
Details
|
while heating it
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CUSTOM
|
Details
|
to separate the organic phase
|
Type
|
WASH
|
Details
|
After the resultant organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled out under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel column chromatography [eluent; hexane:ethyl acetate=10:1]
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC2=C1C(=CC=C2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |